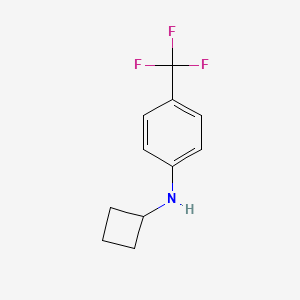

N-cyclobutyl-4-(trifluoromethyl)aniline

Description

N-Cyclobutyl-4-(trifluoromethyl)aniline (CAS: 1247849-31-5) is a fluorinated aromatic amine characterized by a trifluoromethyl (-CF₃) group at the para position of the aniline ring and a cyclobutyl substituent on the nitrogen atom. Its molecular formula is C₁₁H₁₂F₃N, with a molecular weight of 215.21 g/mol . This compound is structurally related to pharmacologically active aniline derivatives but has distinct physicochemical and biological properties compared to analogs with varying substituents.

Properties

IUPAC Name |

N-cyclobutyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c12-11(13,14)8-4-6-10(7-5-8)15-9-2-1-3-9/h4-7,9,15H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZSOEPAQWDTJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that this compound is used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of palladium to form a new pd–c bond.

Biochemical Pathways

N-cyclobutyl-4-(trifluoromethyl)aniline is involved in the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.

Biochemical Analysis

Cellular Effects

N-cyclobutyl-4-(trifluoromethyl)aniline has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways or cell cycle regulation . These effects can lead to changes in cell proliferation, differentiation, or apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit enzymes by binding to their active sites, preventing substrate access, or altering the enzyme’s conformation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, which are important to consider in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites in the cells . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution pattern can affect its efficacy and toxicity, as certain tissues may be more susceptible to its effects.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as it may interact with different biomolecules depending on its location within the cell . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

N-Cyclobutyl-4-(trifluoromethyl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a cyclobutyl group and a trifluoromethyl group attached to an aniline structure. The presence of these functional groups significantly influences its lipophilicity and reactivity, which are crucial for its biological interactions.

The mechanism of action of this compound involves its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes and interact with hydrophobic sites within proteins. This interaction can modulate the activity of target proteins, leading to various biological effects, including:

- Enzyme inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor binding : It can bind to receptors, affecting signal transduction pathways.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have shown promising results in inhibiting cancer cell proliferation. A study on related compounds demonstrated that certain derivatives exhibited half-maximal inhibitory concentrations (IC50) in the low micromolar range against various cancer cell lines (e.g., HeLa, PC3) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | HeLa | 0.01 |

| 5f | K562 | 0.08 |

| 5o | PC3 | 0.49 |

These results suggest that this compound or its derivatives could be explored further as potential anticancer agents.

Enzyme Interaction Studies

The interaction of this compound with various enzymes has been a focus of research. Preliminary studies suggest that the compound may act as an inhibitor for specific enzymes involved in cancer metabolism. For example, the binding affinity studies indicate that the compound could effectively inhibit enzymes critical for tumor growth .

Case Studies

- In Vitro Studies on Cancer Cell Lines : In a series of experiments involving different cancer cell lines (e.g., HeLa, K562), this compound demonstrated notable cytotoxicity. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

- Enzyme Inhibition Assays : A study investigating the enzyme inhibition potential showed that compounds similar to this compound had significant inhibitory effects on key metabolic enzymes, suggesting a potential role in metabolic modulation in cancer therapy .

Scientific Research Applications

Synthesis and Chemical Reactivity

N-cyclobutyl-4-(trifluoromethyl)aniline serves as a substrate in various chemical reactions, particularly in the synthesis of functionalized compounds.

- Photocatalyzed Reactions : Recent studies have demonstrated its use in photocatalyzed asymmetric cycloaddition reactions. For instance, it was investigated alongside other substrates to evaluate its compatibility in producing chiral products with high yields and selectivity. However, no significant reaction was observed with this specific compound under certain conditions .

- Cross-Coupling Reactions : The compound has been explored in transition-metal-free silylboronate-mediated cross-coupling reactions. These reactions are critical for the development of new materials and pharmaceuticals, where this compound can act as a key intermediate .

The trifluoromethyl group in this compound enhances its lipophilicity and biological activity, making it a valuable candidate for drug development.

- Potential Anticancer Agents : Compounds containing trifluoromethyl groups have been associated with improved pharmacological profiles. The synthesis of derivatives from this compound has been investigated for their potential as anticancer agents, particularly due to their ability to inhibit specific biological pathways involved in tumor growth .

- Heterocyclic Compounds : The compound's structure allows for the formation of heterocyclic derivatives that may exhibit unique biological activities. Research indicates that modifications to the aniline structure can lead to compounds with enhanced activity against various cancer cell lines .

Case Studies and Research Findings

Several studies highlight the applications of this compound in real-world scenarios:

Comparison with Similar Compounds

Key Research Findings

Enzyme Inhibition : The trifluoromethyl group is critical for cholinesterase inhibition, while cyclobutyl substituents may fine-tune selectivity .

Cytotoxicity Trade-offs : Larger substituents (e.g., cyclobutylmethyl) improve potency but may increase cytotoxicity, necessitating structural optimization .

Agricultural vs. Pharmaceutical Applications : Nitro groups (e.g., in trifluralin) are essential for herbicidal activity, whereas cyclobutyl/amine derivatives are explored for therapeutic use .

Preparation Methods

Starting Material: 4-(Trifluoromethyl)aniline

4-(Trifluoromethyl)aniline is the key precursor, commercially available or synthesized via nitration and reduction of 4-(trifluoromethyl)nitrobenzene. Its purity and reactivity are critical for subsequent transformations.

Amide Formation Followed by Reduction

An alternative multi-step route involves:

Step 1: Formation of N-(4-trifluoromethylphenyl)cyclobutanecarboxamide by reacting 4-(trifluoromethyl)aniline with cyclobutanecarbonyl chloride or cyclobutanecarboxylic acid derivatives in the presence of a base such as triethylamine or pyridine.

Step 2: Reduction of the amide to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane complexes.

This route benefits from the stability of amides during purification and the high selectivity of reduction to the secondary amine.

Catalytic N-H Carbene Insertion (Emerging Methodology)

Recent advances in biocatalysis have introduced asymmetric N–H carbene insertion reactions for the synthesis of α-trifluoromethyl amines, which could be adapted for preparing N-cyclobutyl-4-(trifluoromethyl)aniline analogs.

- Catalyst: Engineered cytochrome c variants

- Carbene Donor: Benzyl 2-diazotrifluoropropanoate

- Advantages: High enantioselectivity (>95:5 er), high yield (>99%)

- Limitations: Currently demonstrated mainly for α-trifluoromethyl amino esters, adaptation to cyclobutyl amines requires further research.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct N-alkylation | 4-(Trifluoromethyl)aniline, cyclobutyl halide, base, DCM | 70-90 | Simple, direct | Possible side reactions, requires pure alkyl halide |

| Amide Formation + Reduction | 4-(Trifluoromethyl)aniline, cyclobutanecarbonyl chloride, triethylamine, LiAlH4 | 60-85 | High purity intermediates, selective reduction | Multi-step, uses strong reductants |

| Biocatalytic N–H Carbene Insertion | Engineered cytochrome c, diazo compounds | Up to >99 | High enantioselectivity, mild conditions | Emerging, limited substrate scope |

Detailed Research Findings and Notes

Use of Triethylamine and Pyridine: Triethylamine is commonly used as a base to neutralize HCl formed during acylation steps, facilitating amide bond formation at low temperatures (0–10 °C) in dichloromethane or benzene solvents, yielding high purity amides with trifluoromethyl groups intact.

Temperature Control: Maintaining low temperatures during acylation or alkylation prevents side reactions such as over-alkylation or decomposition of sensitive trifluoromethyl groups.

Purification: Products are typically purified by aqueous workup, drying over sodium sulfate or magnesium sulfate, followed by solvent evaporation and recrystallization or chromatography.

Analytical Data: Characterization by ^1H NMR, melting point, and mass spectrometry confirms product identity and purity. For example, N-(4-trifluoromethylphenyl)amides show characteristic aromatic proton signals and trifluoromethyl group peaks.

Safety Considerations: Handling of reactive acyl chlorides and strong reducing agents requires appropriate safety measures including inert atmosphere and low temperature.

Q & A

Q. Can this compound serve as a monomer for high-performance polymers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.